2-[Methyl-(3-methyl-benzyl)-amino]-ethanol
Description
2-[Methyl-(3-methyl-benzyl)-amino]-ethanol is an organic compound that belongs to the class of ethanolamines. This compound is characterized by the presence of a benzyl group substituted with a methyl group and an amino group attached to an ethanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[methyl-[(3-methylphenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-4-3-5-11(8-10)9-12(2)6-7-13/h3-5,8,13H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVVGGRVXDIFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(3-methyl-benzyl)-amino]-ethanol typically involves the reaction of 3-methylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-methylbenzylamine+ethylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(3-methyl-benzyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[Methyl-(3-methyl-benzyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Methyl-(3-methyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl-(4-methyl-benzyl)-amino]-ethanol
- 2-[Methyl-(2-methyl-benzyl)-amino]-ethanol
- 2-[Methyl-(3-chloro-benzyl)-amino]-ethanol
Uniqueness
2-[Methyl-(3-methyl-benzyl)-amino]-ethanol is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Biological Activity
2-[Methyl-(3-methyl-benzyl)-amino]-ethanol, a compound with the molecular formula CHNO and a molecular weight of approximately 189.27 g/mol, has attracted significant attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The compound features a unique structure that includes a methyl group attached to a benzyl moiety and an amino ethanol functional group. Its reactivity is characterized by nucleophilic substitution and electrophilic addition reactions, primarily due to the amino (-NH) and hydroxyl (-OH) groups, which enhance its solubility and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it inhibits the proliferation of various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The compound's ability to induce cell cycle arrest and apoptosis in these cell lines suggests potential therapeutic applications in cancer treatment.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| HCT-116 | 10.5 |
| MCF-7 | 15.2 |
| HeLa | 12.8 |
Note: IC values represent the concentration required for 50% inhibition of cell viability after 72 hours of treatment.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : Studies have indicated that the compound induces G0/G1 and G2/M phase arrest in cancer cells, disrupting their proliferation cycle .
- Apoptosis Induction : Flow cytometric analysis revealed a concentration-dependent increase in apoptotic cells, particularly in late apoptotic stages, indicating that the compound effectively triggers programmed cell death .
- Interaction with Molecular Targets : Interaction studies suggest that the compound may bind to specific receptors or enzymes involved in cancer signaling pathways, although further research is necessary to elucidate these interactions fully.
Comparative Studies
To understand the unique biological activity of this compound, comparisons were made with structurally similar compounds.
Table 2: Comparison of Structural Analogues
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Benzyl(methyl)amino)ethanol | CHNO | Lacks the methyl group on the benzyl moiety |
| 2-[Ethyl(3-methylphenyl)amino]ethanol | CHNO | Contains an ethyl instead of a methyl group |
| 2-Amino-3-methylphenylmethanol | CHNO | Shorter carbon chain; different functional groups |
These analogues exhibit varying degrees of biological activity, underscoring the significance of specific structural components in enhancing therapeutic efficacy.
Case Studies
Several case studies have highlighted the potential applications of this compound in cancer therapy:
- In vitro Studies : A study demonstrated that treatment with this compound resulted in a substantial decrease in cell viability across multiple cancer lines compared to controls treated with standard chemotherapeutics like cisplatin .
- Mechanistic Insights : Detailed investigations into its mechanism revealed that the compound does not inhibit MDM2-p53 interactions but rather induces apoptosis through alternative pathways, which may be beneficial for treating p53-mutant cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
